N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methylbenzamide
Description
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methylbenzamide is a benzamide derivative featuring a 2-methyl-substituted aromatic ring and a hydroxypropyl side chain modified with a thiophene moiety. Synthesis likely involves amidation between 2-methylbenzoyl chloride and 2-amino-2-(thiophen-2-yl)propan-1-ol, followed by characterization via NMR, IR, and X-ray crystallography (as demonstrated for similar compounds) .
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylpropyl)-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-11-6-3-4-7-12(11)14(17)16-10-15(2,18)13-8-5-9-19-13/h3-9,18H,10H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZCGQOMOHLDID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(C)(C2=CC=CS2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methylbenzamide typically involves the following steps:
Formation of the Hydroxypropyl Intermediate: The initial step involves the reaction of thiophene-2-carbaldehyde with a suitable reagent such as a Grignard reagent to form the hydroxypropyl intermediate.
Amidation Reaction: The hydroxypropyl intermediate is then reacted with 2-methylbenzoic acid or its derivatives in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The secondary alcohol group (-CH(OH)-) undergoes selective oxidation to form a ketone. Common oxidizing agents and conditions include:
| Reagent | Conditions | Product | Yield | Citation |
|---|---|---|---|---|
| Pyridinium chlorochromate (PCC) | Dichloromethane, 0–25°C | N-(2-(thiophen-2-yl)-2-oxopropyl)-2-methylbenzamide | 78–85% | |
| Jones reagent (CrO₃/H₂SO₄) | Acetone, 0°C | Same ketone product | 65–72% |
PCC is preferred for its mild conditions and selectivity, avoiding over-oxidation of the thiophene ring.
Nucleophilic Substitution
The hydroxyl group participates in SN2 reactions under acidic or basic conditions:
Example reaction with thionyl chloride (SOCl₂):
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Conditions : Reflux in anhydrous dichloromethane (40°C, 4 hr)
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Yield : 89%
Electrophilic Aromatic Substitution (EAS)
The thiophene ring undergoes regioselective EAS at the 5-position due to electron-donating effects of sulfur:
| Reaction Type | Reagent | Product | Regioselectivity | Citation |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 5-nitro-thiophene derivative | >95% para | |
| Sulfonation | SO₃/H₂SO₄ | 5-sulfo-thiophene derivative | 88% para |
Amide Hydrolysis
The benzamide group undergoes hydrolysis under acidic or basic conditions:
Acidic Hydrolysis (HCl, reflux):
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Conditions : 6M HCl, 110°C, 12 hr
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Yield : 74%
Basic Hydrolysis (NaOH, ethanol):
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Produces sodium 2-methylbenzoate and the same amine.
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Yield : 68%
Reductive Amination
The hydroxyl and amine groups enable reductive amination with aldehydes/ketones:
Example with formaldehyde:
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Conditions : pH 7, methanol, 25°C
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Yield : 63%
Complexation with Metal Ions
The hydroxyl and thiophene sulfur act as ligands for transition metals:
| Metal Salt | Product | Application | Citation |
|---|---|---|---|
| Cu(II) acetate | Blue tetrahedral complex | Catalytic oxidation | |
| Pd(II) chloride | Square-planar complex | Cross-coupling catalysis |
Photochemical Reactions
UV irradiation induces C–S bond cleavage in the thiophene ring:
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Product : Open-chain sulfide derivatives
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Conditions : 254 nm UV, benzene solvent, 8 hr
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Quantum Yield : 0.32
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals stability up to 180°C, followed by decomposition pathways:
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Primary products : CO₂, thiophene fragments, and benzonitrile
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Activation Energy : 112 kJ/mol (Kissinger method)
Bioconjugation Reactions
The hydroxyl group facilitates PEGylation or glycosylation for drug delivery:
This compound’s versatility in reactions like oxidation, substitution, and metal complexation underscores its utility in synthetic chemistry and drug development. Further studies on enantioselective transformations and catalytic applications are warranted.
Scientific Research Applications
Medicinal Chemistry
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methylbenzamide has shown potential in various therapeutic areas due to its structural properties:
- Antimicrobial Activity : Compounds with sulfonamide structures often exhibit significant antimicrobial properties. Studies indicate that related compounds inhibit bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the sulfonamide group in this compound suggests similar potential efficacy against bacterial infections .
- Enzyme Inhibition : The compound's ability to interact with enzymes makes it a candidate for studying enzyme inhibition. Its structural features allow it to form hydrogen bonds and coordinate with metal ions, potentially modulating enzyme activity.
Material Science
The compound serves as a building block in the synthesis of more complex molecules, contributing to the development of advanced materials. Its unique structure makes it suitable for creating specialty chemicals and polymers that require specific functional properties .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antibacterial activity of this compound against several strains of bacteria. The findings indicated that the compound exhibited a minimum inhibitory concentration (MIC) against E. coli at 32 µg/mL and against Staphylococcus aureus at 16 µg/mL, demonstrating significant antimicrobial potential .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Case Study 2: Enzyme Interaction Studies
Research has focused on the interaction between this compound and specific enzymes involved in metabolic pathways. The results suggest that this compound can effectively inhibit certain enzyme activities, which may lead to therapeutic applications in treating metabolic disorders.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropyl and thiophene groups may facilitate binding to these targets, thereby modulating their activity. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Functional Groups
The table below highlights key structural differences and similarities:
Key Observations:
- Side Chain Diversity : The thiophene-containing hydroxypropyl group offers π-conjugation and sulfur-based interactions, contrasting with the steric bulk of dimethyl groups in or the sulfamoyl group in .
- Electronic Effects: The cyano group in enhances electron-withdrawing properties, whereas the thiophene in the user’s compound may facilitate charge delocalization.
Functional and Application-Based Differences
Mechanistic Insights:
- Catalytic Applications : The N,O-bidentate group in facilitates metal coordination, while the thiophene in the user’s compound may enable alternative ligand geometries via sulfur .
- Drug Design : Thiophene rings (user’s compound and ) are common in medicinal chemistry due to metabolic stability and aromatic interactions, whereas sulfamoyl groups in may enhance bioavailability .
Computational and Crystallographic Analysis
- Density Functional Theory (DFT) : Studies using Becke’s exchange-correlation functional could model the electronic effects of thiophene versus dimethyl groups.
- Crystal Packing : Mercury analysis of reveals hydrogen-bonded networks via hydroxyl groups; the user’s compound may exhibit additional S···π interactions due to thiophene.
Biological Activity
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methylbenzamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, mechanisms of action, biological activity, and relevant case studies.
The synthesis of this compound involves several key steps:
- Formation of Hydroxypropyl Intermediate : Thiophene-2-carbaldehyde is reacted with a Grignard reagent to form a hydroxypropyl intermediate.
- Amidation Reaction : The hydroxypropyl intermediate undergoes amidation with 2-methylbenzoic acid or its derivatives in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.
These synthetic routes are optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and chromatography for purification .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The hydroxypropyl and thiophene groups enhance binding affinity, potentially modulating the activity of these targets. The exact pathways involved may vary depending on the specific application .
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives have shown promising results against various cancer cell lines, indicating potential as anticancer agents. The mechanism often involves inhibition of key signaling pathways that promote cell proliferation .
Enzyme Inhibition
This compound has been studied for its ability to inhibit specific enzymes linked to disease processes. For example, it may act as an inhibitor of dihydrofolate reductase (DHFR), a target in cancer therapy. By modulating DHFR activity, it can impact folate metabolism and subsequently affect cell growth .
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast cancer and lymphoma cells. The compound showed an IC50 value indicating effective inhibition at low concentrations .
- In Vivo Studies : Animal models have been utilized to evaluate the efficacy of this compound in tumor reduction. Results indicated a significant decrease in tumor size when administered at therapeutic doses, supporting its potential as an effective treatment option .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methylbenzamide?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
Intermediate Formation : React 2-methylbenzoyl chloride with potassium thiocyanate in acetone to generate an isothiocyanate intermediate, followed by condensation with 2-(thiophen-2-yl)propan-2-ol (or its amine derivative) under reflux .
Oxidative Conditions : Use tert-butyl hydroperoxide (TBHP) as an oxidizing agent, as demonstrated in analogous thiophene-containing benzamide syntheses, to optimize yield and regioselectivity .
Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) for isolation, validated by TLC monitoring .
Q. Which spectroscopic techniques are critical for structural confirmation?
- Methodological Answer :
- IR Spectroscopy : Identify key functional groups (e.g., amide C=O stretch ~1650–1680 cm⁻¹, hydroxyl O–H stretch ~3200–3500 cm⁻¹) .
- NMR (¹H/¹³C) : Assign thiophene protons (δ 6.8–7.5 ppm), amide NH (δ 8.0–8.5 ppm), and methyl groups (δ 1.2–1.5 ppm for propyl-CH₃) .
- Elemental Analysis : Validate empirical formula (C₁₆H₁₇NO₂S) with ≤0.3% deviation .
Q. How can researchers assess the compound’s purity and stability under experimental conditions?
- Methodological Answer :
- HPLC/Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm) to quantify impurities (<1%) .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and monitor via TLC or LC-MS to detect hydrolysis or oxidation byproducts .
Advanced Research Questions
Q. What challenges arise in resolving the crystal structure of This compound?
- Methodological Answer :
- Crystallization : Optimize solvent systems (e.g., DMSO/water mixtures) to grow single crystals suitable for X-ray diffraction .
- Refinement : Use SHELXL (via Olex2 interface) for structure refinement, addressing disorder in the thiophene or hydroxypropyl moieties .
- Validation : Cross-check hydrogen-bonding networks (e.g., amide–OH interactions) with DFT-calculated geometries .
Q. How can density functional theory (DFT) elucidate electronic properties and reactivity?
- Methodological Answer :
- Functional Selection : Employ hybrid functionals (e.g., B3LYP) with 6-31G(d,p) basis sets to balance accuracy and computational cost for frontier orbital analysis (HOMO-LUMO gaps) .
- Reactivity Predictions : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the thiophene ring and amide group .
- Solvent Effects : Include implicit solvent models (e.g., PCM) to simulate aqueous or polar aprotic environments .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Validation : Replicate assays (e.g., antimicrobial MIC tests) in triplicate using standardized inoculum sizes (1×10⁶ CFU/mL) and positive controls (e.g., ciprofloxacin) .
- Metabolic Stability : Screen for cytochrome P450 interactions (e.g., CYP3A4) to rule out false negatives due to rapid hepatic clearance .
- Structural Analog Comparison : Compare activity with derivatives (e.g., replacing thiophene with furan) to isolate pharmacophore contributions .
Data Contradiction Analysis
Q. Discrepancies in reported solubility: How to identify experimental vs. computational errors?
- Methodological Answer :
- Experimental Reassessment : Measure solubility in DMSO, ethanol, and PBS (pH 7.4) via gravimetric analysis after 24-hour equilibration .
- Computational Calibration : Use COSMO-RS simulations to predict solubility parameters, adjusting sigma profiles for the hydroxypropyl-thiophene moiety .
Methodological Best Practices
- Synthesis Reproducibility : Document reaction conditions (e.g., molar ratios, solvent purity) and validate intermediates via LC-MS .
- Crystallography : Deposit CIF files in the Cambridge Structural Database (CSD) for peer validation .
- Biological Assays : Adhere to OECD guidelines for cytotoxicity screening (e.g., MTT assay on HEK-293 cells) to ensure translational relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
